molecular formula C24H22N2O4 B2920222 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 303035-70-3

3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole

Cat. No.: B2920222
CAS No.: 303035-70-3
M. Wt: 402.45
InChI Key: CIRDTDNYDILTSP-UHFFFAOYSA-N
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Description

This indole derivative features a 2-phenylindole core substituted at the 3-position with a nitroethyl group bearing a 3,4-dimethoxyphenyl moiety. The nitro group introduces electron-withdrawing effects, while the methoxy substituents enhance electron density in the aromatic system.

Properties

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-29-21-13-12-17(14-22(21)30-2)19(15-26(27)28)23-18-10-6-7-11-20(18)25-24(23)16-8-4-3-5-9-16/h3-14,19,25H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRDTDNYDILTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to introduce the nitroethyl group . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: Indole derivatives, including this compound, are studied for their potential antiviral, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structure of this compound makes it a candidate for developing new materials with specific electronic properties.

    Biological Studies: It is used to study various biological processes due to its ability to interact with multiple receptors.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules through hydrogen bonding and other interactions . The indole ring’s electron-rich nature allows it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituents at Position 3 Functional Groups Key Structural Implications
Target: 3-[1-(3,4-Dimethoxyphenyl)-2-Nitroethyl]-2-Phenyl-1H-Indole 2-Phenylindole 1-(3,4-Dimethoxyphenyl)-2-Nitroethyl Nitro, Methoxy Electron-withdrawing (nitro) and donating (methoxy) effects modulate aromatic reactivity
1H-3-{4-[(3-Dimethylaminopropyl)Aminomethyl]Phenyl}-2-Phenylindole () 2-Phenylindole 4-[(3-Dimethylaminopropyl)Aminomethyl]Phenyl Amine, Methyl Basic dimethylamino group enhances solubility and potential for protonation
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-Triazol-1-yl)Ethyl)-1H-Indole () 1H-Indole 2-(4-(4-Methoxyphenyl)-Triazol-1-yl)Ethyl Triazole, Methoxy Triazole enables hydrogen bonding; methoxy improves lipophilicity
2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-Methoxy-1-Phenyl-1H-Pyrazol-4-yl)Ethenyl]-3,3-Dimethyl-3H-Indole () 3,3-Dimethyl-3H-Indole Biphenyl, Pyrazole-Ethenyl Pyrazole, Methoxy Extended conjugation from biphenyl and ethenyl groups may enhance UV absorption
Key Observations:
  • Nitro vs. Amine/Triazole/Pyrazole Groups : The nitro group in the target compound contrasts with basic amines () or heterocycles (), which alter electronic profiles and solubility. Nitro groups may reduce solubility compared to polar amines but increase stability against metabolic reduction in certain contexts .
  • Methoxy Substitution Patterns: The 3,4-dimethoxyphenyl group in the target compound provides distinct steric and electronic effects compared to para-methoxy () or pyrazole-linked methoxy groups ().
Key Observations:
  • Click Chemistry (): The triazole-containing indole was synthesized with moderate yield (30%) via CuI-catalyzed cycloaddition, a method known for regioselectivity and efficiency .
  • Nitro Group Introduction : While direct evidence for the target compound’s synthesis is absent, nitration of ethyl-indole intermediates is a plausible route, requiring careful optimization to avoid over-nitration .
Key Observations:
  • Antioxidant Potential (): The triazole-linked indole exhibited antioxidant properties, suggesting that electron-rich substituents (e.g., methoxy) may enhance radical-scavenging capacity .
  • Bioavailability : Amine-containing analogs () are likely more water-soluble than the nitro-substituted target compound, which may limit its pharmacokinetic profile .

Biological Activity

3-[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole is a complex organic compound belonging to the indole family, characterized by its unique structure that includes a nitroethyl group and dimethoxyphenyl substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole is C24H22N2O4C_{24}H_{22}N_{2}O_{4}, with a molecular weight of 402.44 g/mol. The presence of both nitro and methoxy groups enhances its chemical reactivity and potential pharmacological properties.

Property Value
Molecular FormulaC24H22N2O4
Molecular Weight402.44 g/mol
CAS Number303035-70-3

Antimicrobial Activity

Recent studies have indicated that indole derivatives, including 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole, exhibit significant antimicrobial properties. For instance, a related compound demonstrated activity against Mycobacterium tuberculosis (Mtb) strains without cross-resistance with first-line drugs, suggesting that this class of compounds could be developed into new anti-TB agents .

Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxic effects of various indole derivatives on mammalian cell lines such as HepG2 and Vero. The results indicated that some compounds exhibited low toxicity at concentrations below 30 µM, while others showed promising selectivity towards bacterial cells over mammalian cells . This selective toxicity is crucial for therapeutic applications.

The biological activity of 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole may be attributed to its ability to interact with specific biological targets. The nitro group can undergo reduction to form an amine, which may participate in further biochemical interactions within microbial cells. Additionally, the indole core is known for its ability to intercalate into DNA and inhibit topoisomerase activity, contributing to its antimicrobial effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indole derivatives for their biological activity:

  • Antimycobacterial Activity : A study synthesized various 1H-indoles and tested their efficacy against Mtb. The lead compound showed bactericidal activity at concentrations near its Minimum Inhibitory Concentration (MIC) and exhibited time-dependent kill kinetics similar to first-line drugs like rifampicin .
  • Toxicity Assessment : The genotoxicity of selected compounds was assessed through various assays, revealing that certain derivatives were devoid of genotoxic effects while maintaining antimicrobial efficacy .

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